4-amino-6-mercapto-1,3,5-triazin-2(5H)-one
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Overview
Description
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of thiourea with cyanamide under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming disulfides or sulfoxides.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action for compounds like 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-mercapto-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar functional groups.
4,6-diamino-1,3,5-triazine-2-thiol: Contains both amino and thiol groups, similar to 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. Its combination of amino and mercapto groups within a triazine ring can lead to diverse chemical behavior and interactions.
Properties
IUPAC Name |
6-amino-4-sulfanylidene-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCAQCZPMJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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